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Compound of Interest

Compound Name: m-PEGS8-Azide

Cat. No.: B609295

An In-Depth Technical Guide to m-PEG8-azide for Researchers and Drug Development
Professionals

Introduction

Methoxy-poly(ethylene glycol)8-azide (m-PEG8-azide) is a monodisperse polyethylene glycol
(PEG) derivative that serves as a crucial tool in bioconjugation and drug delivery. It features a
methoxy group at one terminus and an azide functional group at the other, connected by a
discrete chain of eight ethylene glycol units. The hydrophilic PEG spacer enhances the
solubility and pharmacokinetic profile of conjugated molecules, while the terminal azide group
enables highly specific and efficient covalent ligation to molecules containing alkyne groups via
“click chemistry".[1][2][3] This guide provides a comprehensive overview of its structure,
properties, synthesis, and applications, complete with detailed experimental protocols and
workflow visualizations.

Chemical Structure and Properties

The structure of m-PEG8-azide consists of a short, discrete PEG chain which imparts
hydrophilicity and biocompatibility. The terminal azide is a key functional group that is stable
under most biological conditions and highly reactive towards alkynes.[4]

Chemical Structure:
e |I[UPAC Name: 25-azido-2,5,8,11,14,17,20,23-octaoxapentacosane[1]

e SMILES: COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
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e Chemical Formula: C17H35N30s
Physicochemical Properties:

A summary of the key quantitative data for m-PEG8-azide is presented in the table below for
easy reference.

Property Value References
Molecular Weight 409.48 g/mol

Exact Mass 409.2424

CAS Number 869718-80-9

Purity > 98%

Spacer Arm Length 29.7 A (26 atoms)

Soluble in water, DMSO, DMF,

Solubility DCM, Methylene chloride,
Acetonitrile
Appearance Viscous liquid

Short term (days to weeks): O -
Storage Conditions 4°C, dry and dark. Long term
(months to years): -20°C.

Elemental Analysis:

Element Percentage
Carbon (C) 49.86%
Hydrogen (H) 8.62%
Nitrogen (N) 10.26%
Oxygen (O) 31.26%
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[Reference for Elemental Analysis Table:]

Synthesis of m-PEG8-azide

The synthesis of m-PEG8-azide typically involves a two-step process starting from the
corresponding hydroxyl-terminated PEG (m-PEG8-OH). The hydroxyl group is first converted to
a better leaving group, commonly a mesylate, which is then displaced by an azide ion.

Experimental Protocol: Synthesis from m-PEG8-OH
Step 1: Mesylation of m-PEG8-OH

Dissolve m-PEG8-OH and triethylamine (1.5 equivalents) in anhydrous tetrahydrofuran
(THF) in a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen).

e Cool the mixture to 0°C in an ice bath.
o Slowly add mesyl chloride (1.2 equivalents) dropwise to the stirred solution.
 Allow the reaction to warm to room temperature and stir for approximately 5 hours.

e Monitor the reaction for completion using Thin Layer Chromatography (TLC) or *H NMR
spectroscopy, looking for the disappearance of the starting material and the appearance of a
new spot corresponding to the mesylated product.

» Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
o Concentrate the filtrate under reduced pressure to obtain the crude m-PEG8-mesylate.
Step 2: Azidation of m-PEG8-mesylate

e Dissolve the crude m-PEG8-mesylate in dimethylformamide (DMF).

e Add sodium azide (NaNs, 1.5 to 2 equivalents) to the solution.

e Heat the reaction mixture to approximately 30-60°C and stir for 12-48 hours. The progress of
the reaction can be monitored by *H NMR, observing the shift of the terminal methylene
protons adjacent to the functional group.
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 After cooling to room temperature, dilute the mixture with dichloromethane (CH2Cl2) and
wash with water to remove DMF and excess sodium azide.

» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure to yield the final product, m-PEG8-azide, typically as a viscous liquid.

Step 1: Mesylation Step 2: Azidation

0°C to RT - ] 30-60°C
Mesyl Chloride, m-PEG8-OMs Sodium Azide (NaNs), m-PEGB8-azide
m-PEG8-OH Triethylamine, THF (Mesylate Intermediate) DMF

Click to download full resolution via product page
Synthesis pathway for m-PEG8-azide.

Reactivity and Applications in Drug Development

The azide group of m-PEG8-azide is highly selective and stable, making it ideal for
bioconjugation via "click chemistry"”. This term broadly refers to reactions that are high-yielding,
wide in scope, create no byproducts (or byproducts that are easily removed), are
stereospecific, and can be conducted in benign solvents, like water. The primary reactions
involving azides are the Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC) and the
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

o CUAAC: This reaction involves the coupling of the terminal azide of m-PEG8-azide with a
terminal alkyne in the presence of a copper(l) catalyst to form a stable 1,4-disubstituted
triazole ring.

o SPAAC: For applications where a copper catalyst may be cytotoxic, SPAAC provides an
alternative. It involves the reaction of the azide with a strained cyclooctyne, such as
dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which proceeds rapidly without the
need for a catalyst.

These reactions are central to:
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o PEGylation: Attaching PEG chains to proteins, peptides, or small molecules to improve their
solubility, stability, and circulation half-life.

» Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer
therapy.

» Drug Delivery: Modifying nanoparticles and liposomes for targeted drug delivery.

e Hydrogel Formation: Creating biocompatible hydrogels for tissue engineering and controlled
release applications.

Experimental Protocols for Bioconjugation

The following are detailed protocols for the two main types of click chemistry reactions used
with m-PEG8-azide.

Protocol 1: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol describes the conjugation of m-PEG8-azide to an alkyne-modified protein.
Materials:
» Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

m-PEG8-azide

Copper(ll) sulfate (CuSOa)

Copper(l)-stabilizing ligand (e.g., THPTA)

Reducing agent (e.g., Sodium Ascorbate)

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:
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 In a microcentrifuge tube, combine the alkyne-modified protein (final concentration ~10-100
pMM) and a 2- to 10-fold molar excess of m-PEG8-azide.

» Prepare a premix of CuSOas and the ligand in a 1:5 molar ratio.

o Add the CuSOa/ligand premix to the protein-azide mixture to a final copper concentration of
50-250 pM.

« Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of
1-5 mM.

 Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
» Purify the conjugate using SEC to remove excess reagents and the copper catalyst.

e Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)

This protocol details the catalyst-free conjugation of m-PEG8-azide to a DBCO-functionalized
molecule.

Materials:

DBCO-functionalized molecule (e.g., protein, small molecule) in a suitable buffer (e.g., PBS,
pH 7.4)

m-PEG8-azide

DMSO (if needed to dissolve reagents)

Purification system (e.g., SEC)

Procedure:

o Dissolve the m-PEG8-azide in a compatible solvent (e.g., DMSO or directly in the reaction
buffer).
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To the solution of the DBCO-functionalized molecule, add a 2- to 10-fold molar excess of the
m-PEG8-azide solution. The final concentration of any organic solvent should ideally be
below 10%.

Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction
progress can be monitored by LC-MS or other appropriate analytical techniques.

Once the reaction is complete, purify the conjugate using SEC to remove any unreacted
starting materials.

Characterize the final conjugate using methods such as SDS-PAGE, HPLC, and mass
spectrometry.
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CuAAC Workflow
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Experimental workflows for CUAAC and SPAAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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